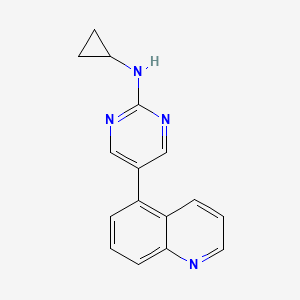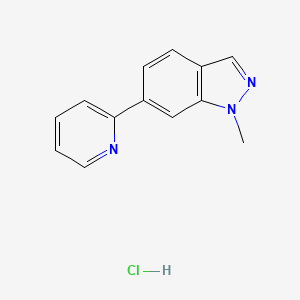![molecular formula C16H16F2N6S B6457827 4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2548991-02-0](/img/structure/B6457827.png)
4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thienopyrimidine derivatives, such as “4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine”, hold a unique place in medicinal chemistry. They are structural analogs of purines and have various biological activities . They are widely represented in medicinal chemistry and are important in drug development .
Synthesis Analysis
Thienopyrimidine derivatives can be synthesized via different methods. For instance, two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized via structural modifications of tazemetostat . In 2015, Abdel Aziz et al. synthesized tricyclic pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors .Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This similarity makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidine derivatives have shown to inhibit various enzymes and pathways . For example, they have been used as EZH2 inhibitors and VEGFR-2 inhibitors .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The emergence of multidrug-resistant microbial pathogens necessitates the search for novel antimicrobial agents. Researchers have synthesized derivatives of this pyrimidine scaffold and evaluated their antimicrobial activity. For instance, a series of 2,4,6-trisubstituted pyrimidines demonstrated promising activity against bacterial strains such as Bacillus subtilis, Escherichia coli, and Pseudomonas vulgaris . These compounds could potentially serve as effective antimicrobial agents.
Antimalarial Properties
Some derivatives of this pyrimidine scaffold have shown activity against the malaria parasite Plasmodium falciparum. Notably, compounds F4 and F16 exhibited significant activity against the W2 strain of P. falciparum . Further research in this area could lead to new antimalarial drugs.
Spasmolytic Agents
Certain 2-substituted thieno[3,2-d]pyrimidin-4-one derivatives have been proposed as novel spasmolytic agents. These compounds may find applications in treating disorders related to smooth muscle function .
Kinase Inhibition
Thieno[3,2-d]pyrimidine derivatives have been investigated as kinase inhibitors. For example:
Other Biological Activities
While not exhaustive, additional properties associated with this pyrimidine scaffold include:
- Anti-Inflammatory and Analgesic Effects : Potential applications in managing inflammation and pain .
Drug Discovery and Medicinal Chemistry
Researchers continue to explore the pyrimidine scaffold for drug development. Its structural diversity and biological activities make it an attractive target for medicinal chemistry research .
Wirkmechanismus
Target of Action
It’s worth noting that pyrimidine derivatives, including thieno[3,2-d]pyrimidines, have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
Given that protein kinases are involved in numerous cellular signaling processes , it can be inferred that the compound may affect a variety of biochemical pathways related to cell growth, differentiation, migration, and metabolism .
Result of Action
Given its potential inhibitory effect on protein kinases , it can be hypothesized that the compound may interfere with cell growth and proliferation, potentially leading to the death of cancer cells.
Zukünftige Richtungen
Thienopyrimidine derivatives continue to be a crucial research priority in medicinal chemistry, especially in the development of anticancer medicines . Future research may focus on improving the selectivity, efficiency, and safety of these compounds . For instance, there is ongoing work to design new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation .
Eigenschaften
IUPAC Name |
4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6S/c1-10-21-12(15(17)18)8-13(22-10)23-3-5-24(6-4-23)16-14-11(2-7-25-14)19-9-20-16/h2,7-9,15H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFPMRIHOLOAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B6457745.png)
![tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6457747.png)
![4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457757.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457763.png)

![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)
![3-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457794.png)
![4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457801.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B6457816.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6457826.png)

![4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B6457851.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457853.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457856.png)